molecular formula C10H15ClN2O B1452783 N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride CAS No. 1211471-15-6

N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride

Cat. No.: B1452783
CAS No.: 1211471-15-6
M. Wt: 214.69 g/mol
InChI Key: DRJPAIZTAYYJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of acetamide and contains an amino group and two methyl groups attached to the phenyl ring.

Properties

IUPAC Name

N-(2-amino-4,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-6-4-7(2)10(9(11)5-6)12-8(3)13;/h4-5H,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJPAIZTAYYJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)NC(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide. This intermediate is then subjected to further reactions to introduce the amino group at the 2-position of the phenyl ring. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

This compound serves as a reagent in organic synthesis and acts as an intermediate in the production of other chemical compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in synthesizing diverse organic molecules.

Pharmaceutical Research

N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is studied for its potential as an analgesic and anti-inflammatory agent . Research indicates that compounds with similar structures often interact with neurotransmitter systems, suggesting applications in pain management. Its role as a metabolite of lidocaine makes it crucial for understanding local anesthetic mechanisms and optimizing therapeutic uses.

Biochemical Studies

In biochemical research, this compound is employed in proteomics and pharmacological studies. It can be used in drug metabolism studies to understand the metabolic pathways of lidocaine by administering it to experimental models and analyzing biological samples using techniques like mass spectrometry .

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of this compound on animal models. Results indicated significant pain relief comparable to lidocaine but with fewer side effects. This suggests potential for clinical use in pain management therapies.

Case Study 2: Drug Metabolism

In another study focusing on drug metabolism, researchers administered this compound to rats to trace its metabolic pathways. The findings provided insights into how lidocaine is metabolized in vivo, which is essential for optimizing dosing regimens in clinical settings .

Mechanism of Action

The mechanism of action of N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as pain relief and anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biological Activity

N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride, also known as 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, is an important compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C10H15ClN2OC_{10}H_{15}ClN_2O and is recognized as a hydrochloride salt form of 2-amino-N-(2,6-dimethylphenyl)acetamide. Its structure features a dimethyl-substituted phenyl ring, which is crucial for its biological activity.

This compound acts primarily as a local anesthetic , similar to lidocaine. Its mechanism involves the blockade of sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action leads to its anesthetic effects, making it valuable in both clinical and research settings.

Analgesic Effects

The compound has been studied for its analgesic properties, particularly as a metabolite of lidocaine. It demonstrates efficacy in pain management by inhibiting nerve conduction.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against cholinesterase enzymes (AChE and BChE). This property is essential for developing treatments for conditions like Alzheimer's disease, where increased acetylcholine availability is beneficial .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Activity :
    • A study evaluated the compound's potential against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics .
  • Antimicrobial Properties :
    • Investigations into its antimicrobial activity revealed effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects :
    • The compound's role as a cholinesterase inhibitor suggests it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicEffective local anesthetic
Enzyme InhibitionAChE and BChE inhibition
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialActivity against specific bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-amino-4,6-dimethylphenyl)acetamide hydrochloride

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